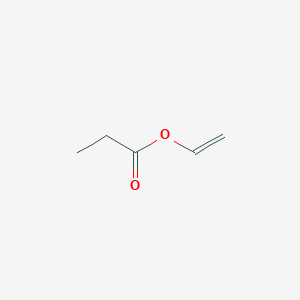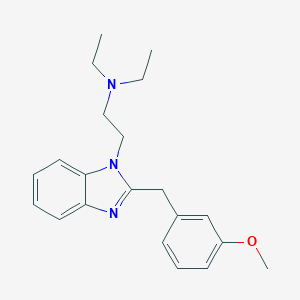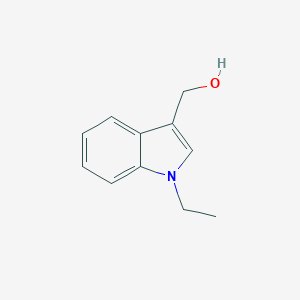
1H-Indole-3-methanol, 1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Indole-3-methanol, 1-ethyl-” is a chemical compound that belongs to the indole family . Indoles are heterocyclic aromatic compounds that are formed from a five-membered pyrrole ring and a six-membered benzene ring . They are known to possess diverse biological activities and are considered key structural components of different natural products .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One such method involves a one-pot, three-component cyclocondensation reaction of thiobarbituric acid, substituted aromatic aldehyde, and indole . The new indole compounds are then fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .Molecular Structure Analysis
The molecular structure of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . These techniques allow for a detailed view of the molecule’s structure.Chemical Reactions Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques. For example, the molecular weight of a similar compound, Tryptophol, is 161.2004 .Wirkmechanismus
The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Eigenschaften
CAS-Nummer |
110326-14-2 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(1-ethylindol-3-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3 |
InChI-Schlüssel |
STFQPSBXKZSHQS-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=CC=CC=C21)CO |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


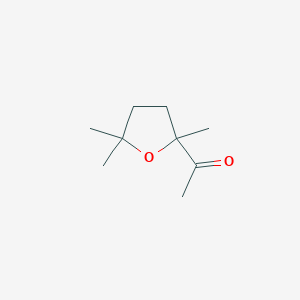
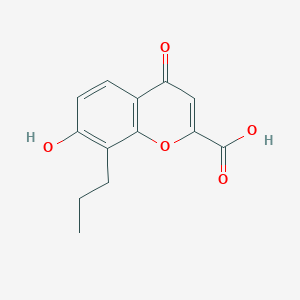
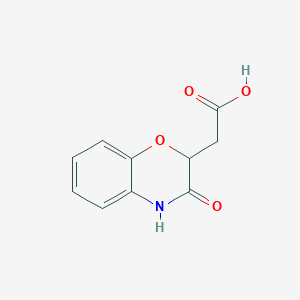
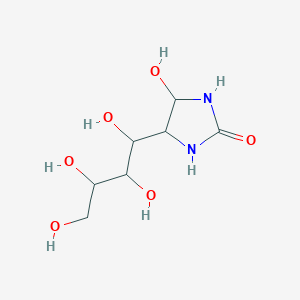
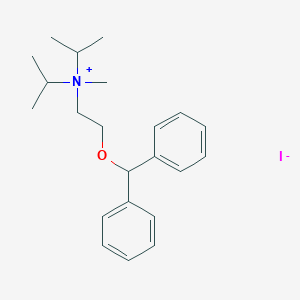
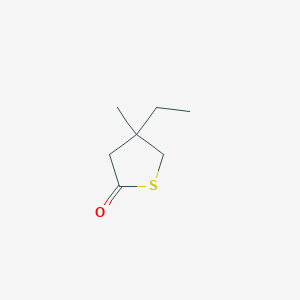
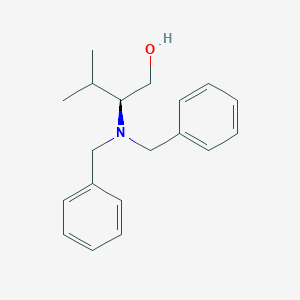
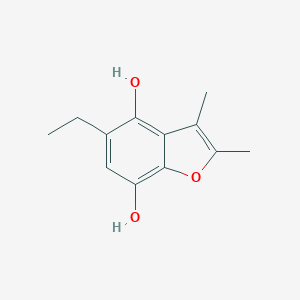
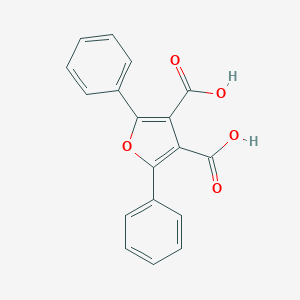
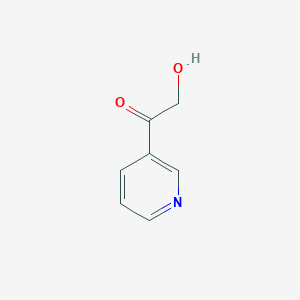
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
